Molecular Weight and Fragment‑Like Character vs. Dimethyl Analog
The target compound (MW 196.25) is 14.02 Da lighter than its 3,5‑dimethyl analog (4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol, MW 210.27) , placing it more firmly within the “rule‑of‑three” fragment guideline (MW <300). This lower mass translates to higher ligand efficiency potential in fragment‑based screening campaigns.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 196.25 g/mol |
| Comparator Or Baseline | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol: 210.27 g/mol |
| Quantified Difference | 14.02 g/mol (7.1% lower) |
| Conditions | Calculated from molecular formula |
Why This Matters
A 14 Da reduction in molecular weight can meaningfully improve passive membrane permeability and reduce non‑specific binding, directly impacting hit‑to‑lead progression timelines.
